2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine
Description
Structure
3D Structure
Properties
CAS No. |
652154-81-9 |
|---|---|
Molecular Formula |
C23H19N3O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-phenyl-4,6-bis(phenylmethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C23H19N3O2/c1-4-10-18(11-5-1)16-27-22-24-21(20-14-8-3-9-15-20)25-23(26-22)28-17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI Key |
OWNGFOPEZUYVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2,4 Bis Benzyloxy 6 Phenyl 1,3,5 Triazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbons within the molecule. Analysis of 1D and 2D NMR spectra allows for the unambiguous assignment of all atoms and confirms the connectivity of the benzyloxy and phenyl substituents to the triazine ring.
The ¹H NMR spectrum of 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine is characterized by distinct signals corresponding to its aliphatic and aromatic protons. The benzyloxy groups introduce aliphatic protons via their methylene (B1212753) (-CH₂-) bridge, which are chemically equivalent and typically appear as a sharp singlet. This signal is expected in the range of δ 5.3-5.6 ppm, a chemical shift influenced by the adjacent oxygen atom and the triazine ring. For comparison, the benzylic protons in the analogous compound 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine are observed at δ 5.38 ppm. researchgate.net
The aromatic region of the spectrum is more complex, containing signals from three distinct phenyl rings.
Phenyl Substituent Protons: The five protons of the phenyl group directly attached to the triazine ring are expected to show a complex multiplet pattern. The two ortho-protons are the most deshielded due to the electron-withdrawing nature of the triazine ring, typically appearing downfield, often in the δ 8.6-8.8 ppm range. rsc.org The meta- and para-protons resonate further upfield, generally between δ 7.5-7.7 ppm. rsc.org
Benzyloxy Phenyl Protons: The ten protons of the two phenyl rings from the benzyloxy substituents are chemically equivalent and are expected to resonate in the δ 7.3-7.5 ppm region, appearing as a complex multiplet.
| Proton Environment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl-H (ortho) | 8.6 - 8.8 | Multiplet (or dd) | 2H |
| Phenyl-H (meta, para) | 7.5 - 7.7 | Multiplet | 3H |
| Benzyloxy Phenyl-H | 7.3 - 7.5 | Multiplet | 10H |
| Aliphatic -CH₂- | 5.3 - 5.6 | Singlet | 4H |
The ¹³C NMR spectrum provides crucial information about the carbon framework. The carbons of the 1,3,5-triazine (B166579) ring are highly deshielded and are characteristically found far downfield.
Triazine Core Carbons: Two distinct signals are expected for the triazine core. The C4 and C6 carbons, each bonded to a benzyloxy group, are equivalent and would produce a single peak. The C2 carbon, bonded to the phenyl group, would produce a separate peak. Both signals are anticipated in the δ 170-173 ppm range, which is typical for alkoxy- and aryl-substituted triazines. researchgate.netrsc.org
Aliphatic Carbon: The methylene (-CH₂-) carbons of the two benzyloxy groups are equivalent and are expected to produce a single signal around δ 70 ppm. researchgate.net
Aromatic Carbons: The aromatic region (δ 127-136 ppm) will contain multiple signals for the carbons of the phenyl and benzyloxy rings. This includes the ipso-carbons (the carbons directly attached to the triazine ring or the oxygen atom) and the ortho-, meta-, and para-carbons of each ring system.
| Carbon Environment | Predicted Chemical Shift (δ ppm) |
|---|---|
| Triazine C4/C6 | ~173 |
| Triazine C2 | ~171 |
| Aromatic C (ipso, ortho, meta, para) | 127 - 136 |
| Aliphatic -CH₂- | ~70 |
While 1D NMR provides chemical shift and multiplicity data, 2D NMR experiments are essential for confirming the precise structural assembly.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within each of the three aromatic rings, confirming the relative positions of the ortho, meta, and para protons on each ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aliphatic signal in the ¹H spectrum (δ ~5.4 ppm) to the aliphatic carbon signal in the ¹³C spectrum (δ ~70 ppm). It would also correlate each aromatic proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) connectivity. Key expected correlations would include a cross-peak between the methylene protons (-CH₂-) of the benzyloxy group and the C4/C6 carbons of the triazine ring, confirming the O-CH₂ bond and its attachment to the triazine core. Additionally, a correlation between the ortho-protons of the phenyl substituent and the C2 carbon of the triazine would confirm the C-phenyl bond.
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.
Aromatic C-H Stretch: A group of weak to medium bands is expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the phenyl rings.
Aliphatic C-H Stretch: Absorption bands corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂-) groups are expected just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.
C=N and C=C Ring Stretching: The spectrum would be characterized by a series of strong to medium bands between 1400 cm⁻¹ and 1610 cm⁻¹. This region contains overlapping stretching vibrations from the C=N bonds of the triazine ring and the C=C bonds of the aromatic rings. Strong bands around 1580 cm⁻¹ and 1400 cm⁻¹ are characteristic of the triazine ring system.
C-O Ether Stretch: A strong, prominent band corresponding to the asymmetric C-O-C stretching of the benzyloxy ether linkage is expected to appear in the 1240-1260 cm⁻¹ region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C & Triazine C=N Stretch | 1560 - 1585 | Strong |
| Aromatic C=C Stretch | 1450 - 1500 | Medium-Strong |
| Triazine C-N Stretch | ~1400 | Strong |
| Asymmetric C-O-C Ether Stretch | 1240 - 1260 | Strong |
Raman spectroscopy, which is sensitive to changes in polarizability, complements FT-IR by providing information on non-polar, symmetric vibrations. For this compound, the Raman spectrum would be expected to show:
Symmetric Ring Breathing Modes: Strong, sharp signals corresponding to the symmetric "breathing" vibrations of the triazine and phenyl rings. A particularly intense band around 1000 cm⁻¹ is characteristic of the monosubstituted phenyl ring.
Triazine Ring Deformation: A strong band associated with the symmetric deformation of the triazine ring (often called a "ring breathing" mode) is expected around 800 cm⁻¹.
Symmetric C-O-C Stretch: The symmetric stretch of the ether linkage, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption spectrum of this compound is dictated by the electronic transitions within its aromatic systems: the 1,3,5-triazine core, the terminal phenyl ring, and the two benzyloxy substituents.
The UV-Vis absorption profile of this compound is a composite of the transitions originating from its distinct chromophoric units. The 1,3,5-triazine ring, being an electron-deficient heteroaromatic system, typically exhibits weak n→π* transitions at longer wavelengths and more intense π→π* transitions at shorter wavelengths.
The primary contributions to the absorption spectrum are expected from the strong π→π* transitions associated with the phenyl and benzyloxy groups. The phenyl group attached directly to the triazine core and the phenyl rings of the benzyloxy moieties function as the principal chromophores. The oxygen atoms of the benzyloxy groups act as auxochromes, where the lone pair electrons on the oxygen can engage in n→π* transitions and also modulate the energy of the π→π* transitions of the aromatic rings through resonance. This electronic conjugation between the oxygen lone pairs, the benzyl (B1604629) rings, and the phenyl-triazine system is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609) or triazine. Studies on various phenyl-triazine derivatives confirm that absorption bands generally fall within the 270–400 nm range. sci-hub.se
Based on analogous structures, such as 2,4,6-triphenyl-1,3,5-triazine (B147588) and other alkoxy-substituted triazines, this compound is predicted to display intense absorption bands in the ultraviolet region. mdpi.com A prominent absorption maximum (λmax), attributable to the π→π* transitions of the conjugated aromatic system, is anticipated. The molar extinction coefficient (ε) for this primary transition is expected to be high (typically > 10,000 M-1cm-1), which is characteristic of allowed π→π* transitions in extended aromatic molecules. A secondary, lower-intensity band or shoulder at a slightly longer wavelength may also be present, corresponding to other allowed transitions within the molecule.
Table 1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent Note: These are estimated values based on data from analogous compounds and are for illustrative purposes.
| Predicted λmax (nm) | Predicted Molar Extinction Coefficient (ε) (M-1cm-1) | Attributed Electronic Transition |
| ~275-290 | ~25,000 - 40,000 | π → π |
| ~300-320 (Shoulder) | ~10,000 - 15,000 | n → π / π → π* |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different atomic compositions.
For this compound, the molecular formula is C23H19N3O2. HRMS analysis, likely using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to detect the protonated molecule, [M+H]+. The experimentally measured m/z value would then be compared to the theoretically calculated exact mass. A close match, typically within a 5 ppm error margin, provides strong evidence for the assigned molecular formula. rsc.org
Table 2: Theoretical HRMS Data for this compound
| Molecular Formula | Adduct | Ion Formula | Calculated Exact Mass (m/z) |
| C23H19N3O2 | [M+H]+ | [C23H20N3O2]+ | 370.15500 |
| C23H19N3O2 | [M+Na]+ | [C23H19N3O2Na]+ | 392.13694 |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. Although a specific crystal structure for this compound is not publicly documented, its solid-state architecture can be predicted based on well-established principles of supramolecular chemistry observed in similar triazine systems. nih.gov
π···π Stacking: The electron-deficient 1,3,5-triazine ring is known to engage in strong π···π stacking interactions with electron-rich phenyl rings. It is highly probable that the crystal packing would feature interactions between the triazine core of one molecule and the phenyl or benzyl rings of adjacent molecules. These interactions could be either parallel-displaced or T-shaped. The inter-planar distance for such interactions typically falls in the range of 3.3 to 3.8 Å. nih.govresearchgate.net
C-H···π Interactions: These interactions, where a C-H bond acts as a weak hydrogen bond donor to the electron cloud of an aromatic π-system, are expected to be numerous and significant. royalsocietypublishing.org The aromatic C-H groups from the phenyl and benzyloxy substituents of one molecule can interact with the π-faces of the triazine or phenyl rings of neighboring molecules. These edge-to-face interactions play a critical role in directing the three-dimensional assembly. nih.govnih.gov
C-H···O and C-H···N Interactions: The presence of ether oxygen atoms and triazine nitrogen atoms introduces potential hydrogen bond acceptors. Weak C-H···O and C-H···N hydrogen bonds, involving aromatic or methylene C-H donors, would likely contribute further to the stability of the crystal lattice.
The substituents play a determinative role in the final crystal architecture. The two benzyloxy groups and the single phenyl group are bulky and sterically demanding. Their rotational freedom around the C-O and C-C single bonds will lead to a non-planar molecular conformation. The dihedral angles between the planes of the triazine ring and the attached phenyl and benzyl rings will be significant to minimize steric hindrance.
This inherent non-planarity, combined with the steric bulk of the benzyloxy groups, will likely prevent a simple, co-planar herringbone packing often seen in flatter aromatic molecules. Instead, the substituents will guide the formation of more complex three-dimensional networks. The flexible benzyloxy groups (-O-CH2-Ph) can adopt various conformations to optimize packing efficiency, using the aforementioned C-H···π and π···π interactions to create a stable, interlocked supramolecular structure. mdpi.com The competition and cooperation between these various weak interactions will ultimately define the specific polymorph and space group adopted by the compound upon crystallization.
Theoretical and Computational Chemistry Studies on 2,4 Bis Benzyloxy 6 Phenyl 1,3,5 Triazine
Electronic Structure and Molecular Geometry Investigations
The foundation of understanding a molecule's chemical behavior lies in its electronic structure and three-dimensional shape. Computational methods can predict these features with high accuracy, offering insights that complement experimental data.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable geometric arrangement of atoms in a molecule—the optimized geometry. This method calculates the electron density to determine the energy of the system, and the geometry is adjusted until the lowest energy state is found. For substituted triazines, DFT calculations are routinely performed to predict bond lengths, bond angles, and dihedral angles.
Typically, a functional such as B3LYP (Becke's three-parameter Lee-Yang-Parr) combined with a basis set like 6-31G(d,p) is employed for geometry optimization. nih.govresearchgate.net Such calculations for 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine would reveal the precise spatial orientation of the phenyl and benzyloxy groups relative to the central triazine ring. For similar structures, like 2,4-diamino-6-phenyl-1,3,5-triazine, DFT has been used to understand its structural characteristics. researchgate.net The resulting optimized structure is the basis for all further computational property predictions.
Table 1: Representative DFT Functionals and Basis Sets for Triazine Derivatives
| Method | Functional | Basis Set | Application |
|---|---|---|---|
| Density Functional Theory | B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Freq. |
This table represents common methods used for computational studies on triazine derivatives and is illustrative of the approach that would be taken for this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A small energy gap generally signifies a molecule that is more easily excited and more chemically reactive.
For this compound, the HOMO would likely be distributed over the electron-rich phenyl and benzyloxy groups, while the LUMO would be centered on the electron-deficient 1,3,5-triazine (B166579) ring. The energy gap can be calculated from the optimized geometry using DFT. In studies of other substituted triazines, the HOMO-LUMO gap has been correlated with their potential use in materials science, for instance, as electron transport materials in organic light-emitting diodes (OLEDs). researchgate.netrsc.org
Table 2: Illustrative Frontier Orbital Energies for a Generic Triazine Derivative
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -2.9 eV | Lowest Unoccupied Molecular Orbital |
| HOMO | -6.5 eV | Highest Occupied Molecular Orbital |
| Energy Gap | 3.6 eV | HOMO-LUMO Energy Difference |
Note: These values are hypothetical and serve to illustrate the typical outputs of a HOMO-LUMO analysis for a substituted triazine.
Spectroscopic Property Prediction and Validation
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting and validating experimental results.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excited states of molecules. nih.govresearchgate.net It allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra by predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of transition probability). For this compound, TD-DFT calculations would identify the electronic transitions responsible for its UV absorption, which are expected to be π → π* transitions within the aromatic system. These calculations are typically performed using functionals optimized for long-range corrected excited states, such as CAM-B3LYP. nih.govresearchgate.net
The simulation of infrared (IR) and Raman spectra is achieved by performing a frequency calculation on the DFT-optimized geometry. This calculation predicts the vibrational modes of the molecule and their corresponding frequencies and intensities. These theoretical spectra are invaluable for assigning the peaks observed in experimental FT-IR and FT-Raman spectra. For complex molecules, this computational analysis helps to identify characteristic vibrations, such as the stretching and bending modes of the triazine ring, the C-O bonds of the benzyloxy groups, and the C-H bonds of the phenyl rings.
Conformational Analysis and Energetics
Molecules with rotatable bonds, such as the C-O bonds in the benzyloxy groups and the C-C bond connecting the phenyl group to the triazine ring, can exist in multiple spatial arrangements called conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers and the energy barriers to rotation between them.
For this compound, a key aspect would be to determine the rotational barriers and preferred dihedral angles of the benzyloxy and phenyl substituents relative to the central triazine core. This is typically done by performing a series of constrained geometry optimizations (potential energy surface scans) where a specific dihedral angle is fixed at various values, and the energy is calculated for each point. This analysis provides crucial information on the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Investigation of Tautomeric Forms and Their Relative Stabilities
The potential for tautomerism in 1,3,5-triazine derivatives is a key area of computational investigation, as the presence of different tautomers can significantly influence the compound's chemical and biological properties. For this compound, the primary form is the aromatic 1,3,5-triazine ring. However, depending on the synthetic route and environmental conditions, the possibility of keto-enol tautomerism can be considered, particularly in related structures where a hydroxyl or potential keto group is present.
In a study on a structurally similar compound, bis(2,4-benzyloxy)-6-(5H)-one-1,3,5-triazine, computational investigations revealed that the keto form is more stable than the enol form in both the gas phase and in solution by a significant margin of 9.69–11.18 kcal mol⁻¹. researchgate.net Infrared spectroscopy and crystallographic analysis further confirmed that this compound exists in the keto form in the solid state. researchgate.net This preference for the keto form is a common feature in many heterocyclic systems.
While this compound itself does not possess the hydroxyl groups that would lead to keto-enol tautomerism in the same manner as cyanuric acid derivatives, the principles of computational stability analysis are directly applicable. Theoretical studies on other 1,3,5-triazine derivatives, such as those with amino groups, have explored amino-imino tautomerism. researchgate.netmdpi.com These studies often employ Density Functional Theory (DFT) to calculate the ground-state energies of the different tautomeric forms. researchgate.netnih.gov The energy difference between tautomers provides insight into their relative populations at equilibrium. For some triazine derivatives, the energy barrier for proton exchange between tautomers has been estimated to be around 50 kcal/mol, indicating that the process might be slow enough to be detected by techniques like NMR spectroscopy. researchgate.netmdpi.com
For this compound, the aromatic structure is expected to be highly stable. Any potential tautomeric forms, which would disrupt this aromaticity, are likely to be significantly higher in energy and therefore not present in any significant concentration under normal conditions. Computational studies would be able to precisely quantify this energy difference.
| Tautomer Comparison in a Related Triazine Derivative | |
| Compound | bis(2,4-benzyloxy)-6-(5H)-one-1,3,5-triazine |
| Tautomeric Forms Studied | Keto vs. Enol |
| Finding | The keto form is more stable than the enol form. |
| Energy Difference | 9.69–11.18 kcal mol⁻¹ |
| Methodology | Computational investigations, IR spectroscopy, Crystallographic analysis |
Quantitative Structure-Property Relationship (QSPR) Modeling for Triazine-Based Systems
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. mdpi.comresearchgate.net These models are built on the principle that the structure of a molecule dictates its properties. mdpi.com For 1,3,5-triazine-based systems, QSPR and QSAR modeling have been applied to predict a variety of endpoints, including antiproliferative activity, adsorption behavior, and herbicidal activity. nih.govresearchgate.netnih.gov
The general workflow for developing a QSPR model for triazine-based systems, including compounds like this compound, would involve the following steps:
Data Set Compilation : A diverse set of triazine derivatives with experimentally measured values for the property of interest is collected.
Descriptor Calculation : For each molecule in the data set, a large number of theoretical molecular descriptors are calculated. These descriptors can be constitutional, topological, geometric, electrostatic, or quantum-chemical in nature.
Model Development : Statistical methods, such as multiple linear regression (MLR) or genetic algorithms (GA), are used to select the most relevant descriptors and build a mathematical equation that relates these descriptors to the observed property. nih.govresearchgate.net
Model Validation : The predictive power of the model is rigorously tested using techniques like leave-one-out cross-validation and by predicting the properties of a set of compounds not used in the model's development. nih.govresearchgate.net
For example, a QSPR study on the adsorption of 25 symmetric triazines onto polybenzimidazole utilized genetic algorithms and multilinear regression to develop a four-dimensional model. nih.govresearchgate.net This model successfully related the amount of adsorbed triazine to specific structural features. nih.govresearchgate.net Similarly, 3D-QSAR models have been developed for 6,N2-diaryl-1,3,5-triazine-2,4-diamines to guide the design of more potent anticancer compounds. nih.gov
A QSPR model for a class of compounds including this compound could be developed to predict properties such as solubility, melting point, or chromatographic retention times. The descriptors in such a model would likely capture the electronic and steric effects of the benzyloxy and phenyl substituents on the triazine core.
| Key Aspects of QSPR/QSAR Modeling for Triazine Systems | |
| Objective | To establish a mathematical relationship between molecular structure and a specific property or activity. |
| Molecular Descriptors | Can include constitutional, topological, geometric, electrostatic, and quantum-chemical parameters. |
| Statistical Methods | Multiple Linear Regression (MLR), Genetic Algorithms (GA), Partial Least Squares (PLS). nih.govresearchgate.netresearchgate.net |
| Validation Techniques | Leave-one-out cross-validation, external test sets. nih.govresearchgate.net |
| Applications for Triazines | Predicting biological activity (e.g., anticancer, herbicidal), physical properties (e.g., adsorption, retention). nih.govresearchgate.netnih.gov |
Applications of 2,4 Bis Benzyloxy 6 Phenyl 1,3,5 Triazine in Advanced Materials Science
Optoelectronic Materials and Organic Electronic Devices
The 1,3,5-triazine (B166579) moiety is a popular electron-accepting unit used in the design of materials for organic electronic devices. researchgate.netst-andrews.ac.uk Its derivatives have been widely investigated for use in Organic Light-Emitting Diodes (OLEDs) due to their thermal stability, electron-transporting capabilities, and tunable photophysical properties. st-andrews.ac.uknih.gov
In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent guest emitter. The host must have a high triplet energy to ensure efficient energy transfer to the guest, as well as good thermal stability and charge-transporting properties. researchgate.netkchem.org The 1,3,5-triazine ring serves as an excellent electron-transporting core, and by attaching various hole-transporting units, researchers have created highly effective bipolar host materials. rsc.orgresearchgate.net Bipolar hosts facilitate balanced injection and transport of both holes and electrons within the emissive layer, leading to improved device efficiency and reduced efficiency roll-off at high brightness. rsc.org
For instance, triazine derivatives incorporating carbazole (B46965) units have been successfully developed as host materials for blue PhOLEDs. researchgate.netresearchgate.net The separation of the electron-transporting triazine core from the hole-transporting carbazole moiety allows for the tuning of electronic properties and the achievement of high triplet energies. researchgate.net While specific device data for 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine is not available, its structure containing the electron-deficient triazine core suggests it could function as a component in host materials. The performance of such a material would depend on its triplet energy and charge transport characteristics, which are influenced by the benzyloxy and phenyl substituents.
Table 1: Properties of Selected Triazine-Based Host Materials for OLEDs
| Compound Name | Triplet Energy (eV) | Glass Transition Temperature (T g ) | Application (Emitter) | Max. Efficiency |
|---|---|---|---|---|
| MBPTRZ | 2.81 | 126 °C | Blue PhOLED (FIrpic) | 7.0% (EQE) |
| DPTPCz | 2.78 | 134 °C | Blue & Green PhOLEDs | 17.1% (EQE) |
| DPOTPCz | 2.86 | 84 °C | Blue & Green PhOLEDs | 16.5% (EQE) |
Data sourced from references researchgate.netrsc.orgresearchgate.net.
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons. st-andrews.ac.uknih.gov TADF molecules are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). scispace.com This small gap enables triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). nih.gov
The design of TADF emitters often involves linking a strong electron-donor molecule to a strong electron-acceptor molecule. semanticscholar.org The 1,3,5-triazine core is a moderately strong and stable electron acceptor, making it a highly popular component in green and blue TADF emitters. st-andrews.ac.uksemanticscholar.org By spatially separating the highest occupied molecular orbital (HOMO), typically located on the donor, from the lowest unoccupied molecular orbital (LUMO), located on the triazine acceptor, a small ΔEₛₜ can be achieved. st-andrews.ac.ukscispace.com For example, linking donor groups like acridine (B1665455) or carbazole derivatives to a triazine core has produced highly efficient TADF emitters. semanticscholar.orgrsc.org The performance and emission color of these materials can be tuned by modifying the donor and acceptor units and the linkage between them. st-andrews.ac.uk
The inherent electron-deficient character of the 1,3,5-triazine ring makes its derivatives naturally suited for use as electron transport materials (ETMs) in OLEDs. researchgate.net An effective ETM must facilitate the efficient injection of electrons from the cathode and their transport to the emissive layer. Triazine-based molecules often exhibit low-lying LUMO energy levels, which aids in electron injection. kchem.orgrsc.org The planar structure of the triazine ring can also promote intermolecular interactions that are beneficial for charge transport. researchgate.net Aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core, for example, have been noted for their beneficial photophysical properties associated with improved electron-transfer processes. nih.gov
Triazine derivatives are known to exhibit a range of interesting photophysical phenomena. Their photoluminescence properties are highly tunable through chemical modification. rsc.org Star-shaped molecules with a 1,3,5-triazine core can exhibit strong fluorescence, with applications explored in chemical sensing. rsc.org
Furthermore, the symmetrical, electron-deficient core of 1,3,5-triazine makes it an excellent building block for chromophores with significant two-photon absorption (TPA) cross-sections. rsc.org TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. This phenomenon is the basis for applications such as two-photon excited fluorescence (TPEF), which is utilized in high-resolution imaging and data storage. rsc.org The development of triazine-based molecules with strong TPA and TPEF properties is an active area of research. rsc.orgrsc.org
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics, optical data transmission, and optical sensing. rsc.org The 1,3,5-triazine core has been used to construct molecules with significant second- and third-order NLO properties. rsc.orgnih.gov
While traditional NLO materials often rely on dipolar "push-pull" structures, octupolar molecules represent a different design paradigm. acs.org Octupolar molecules possess a three-fold rotational symmetry and lack a permanent dipole moment, but they can have a large second-order NLO response (β). nih.govacs.org The 1,3,5-triazine ring, with its trigonal (D₃ₕ) symmetry, is an ideal core for constructing such octupolar chromophores. rsc.org
The design principle involves attaching electron-donating or π-conjugated arms to the three substitution sites of the triazine core. rsc.orgnih.gov This creates a system where charge can move from the periphery towards the electron-deficient center upon excitation. Such structures have been shown to possess significant molecular nonlinearities. acs.org Compared to dipolar NLO molecules, these triazine-based octupolar systems are more isotropic, which can be an advantage for electro-optic applications. acs.org Theoretical and experimental studies on various azo- and stilbene-based octupolar chromophores with a 1,3,5-triazine core have demonstrated their significant potential in NLO applications. rsc.org
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| This compound | - |
| 1,3,5-Triazine | s-Triazine |
| 9-(4,6-bis(3-(triphenylsilyl)phenyl)-1,3,5-triazin-2-yl)-9H-carbazole | DSiCzTrz |
| 1,3-Bis(N-carbazolyl)benzene | mCP |
| Bis(4,6-difluorophenylpyridinato-N,C2)picolinato-iridium(III) | FIrpic |
| 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole | DPTPCz |
| 3-(4,6-diphenoxy-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole | DPOTPCz |
| 9,9'-(6-phenyl-1,3,5-triazine-2,4-diyl)bis(9H-3,9'-bicarbazole) | CC2TA |
| Diphenylbis(4-(pyridin-3-yl)phenyl)silane | DPEPO |
| 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole | OSTrPhCz |
| 2,4,6-tris(3-methyl-4-(thiophen-2-yl)phenyl)-1,3,5-triazine | TTPT |
| 2,4,6-tris(3-methyl-4-(trimethylsilyl)phenyl)-1,3,5-triazine | TSPT |
| 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene | TmPyPB |
| 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane | TAPC |
| 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) | PTRZ-2Cl |
| 2,4,6-triphenoxy-1,3,5-triazine | - |
Second Harmonic Generation (SHG) Properties in Triazine Derivatives
Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons. mdpi.com This phenomenon is highly dependent on the molecular structure and crystal symmetry of a material. For a significant SHG response, a compound must lack a center of inversion (i.e., be noncentrosymmetric). rsc.org
Triazine derivatives have been a subject of interest for NLO applications due to their electronic properties. Research into various substituted s-triazine compounds has demonstrated their potential for remarkable SHG efficiency. For instance, studies on a series of 2-(4-nitroanilino)-1,3,5-triazine compounds revealed that their SHG activity is highly dependent on their specific molecular structures. rsc.org
| Compound | Crystal System Property | SHG Intensity (vs. Urea) | Key Structural Factor for High SHG |
|---|---|---|---|
| Single-branched s-triazine analogue | Noncentrosymmetric polar space group (Cc) | 46.8 times that of urea | Same-oriented packing of molecular dipoles |
Photostabilizers and UV Absorbers
Triazine derivatives are a superior class of ultraviolet (UV) absorbers used to protect materials like plastics, coatings, and fabrics from degradation caused by UV radiation. sarex.comuvabsorber.com Their effectiveness stems from a specialized chemical structure that can absorb harmful UV radiation and dissipate the energy in a harmless way. sarex.com Compared to other UV absorbers like benzophenones and benzotriazoles, triazines often show higher heat resistance, better compatibility with polymers, and excellent photostability. uvabsorber.com
The ability of triazine-based UV absorbers to protect materials is rooted in their molecular mechanism for absorbing and converting UV energy. This process relies on two key structural features: the conjugated π-electron system of the molecule and a structure capable of hydrogen migration. uvabsorber.compartinchem.com
Absorption of UV Energy : The triazine molecule absorbs high-energy photons from UV light, particularly in the UV-A and UV-B regions of the spectrum. sarex.com This absorption excites the molecule to a higher energy state.
Energy Dissipation : After absorbing the UV radiation, the molecule must release this excess energy to return to its ground state. Instead of breaking chemical bonds within the polymer it is protecting, the triazine derivative converts the absorbed UV energy into harmless thermal energy (heat). sarex.comuvabsorber.com
Structural Recovery : The molecule's structure is then restored, allowing it to repeatedly absorb more UV light and continue its protective function without being rapidly consumed. uvabsorber.compartinchem.com This cycle of absorption and harmless dissipation provides long-lasting protection against UV-induced material degradation such as discoloration, embrittlement, and loss of gloss. sarex.comuvabsorber.com
A critical process responsible for the exceptional photostability of many hydroxyphenyl-triazine (HPT) photostabilizers is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This mechanism provides an efficient pathway for the rapid, radiationless decay of the molecule from its excited state back to the ground state. The ESIPT process involves a photoinduced tautomerization between a normal (enol) form and a tautomeric (keto) form. mdpi.com
The steps of the ESIPT mechanism are as follows:
Ground State : In its ground state (enol form), the molecule has an intramolecular hydrogen bond between a hydroxyl group on a phenyl ring and a nitrogen atom on the adjacent triazine ring, forming a stable six-membered ring. partinchem.comirochemical.com
Photoexcitation : Upon absorbing a UV photon, the molecule is promoted to an electronically excited state (N*). In this state, the acidity of the hydroxyl proton increases significantly.
Proton Transfer : An ultrafast transfer of the proton occurs along the hydrogen bond from the oxygen to the nitrogen atom. This creates an excited keto tautomer (T*). nih.gov This proton transfer is predicted to happen without an energy barrier. nih.gov
Energy Dissipation : The excited keto tautomer is unstable and quickly returns to its ground state, releasing the absorbed energy as heat. This deactivation is facilitated by a conical intersection, which provides a very efficient pathway for radiationless decay. nih.gov
Reverse Proton Transfer : Finally, a reverse proton transfer occurs in the ground state, restoring the original enol form of the molecule.
This rapid and efficient cycle allows the molecule to dissipate damaging UV energy repeatedly without undergoing any permanent chemical change, making ESIPT a key feature for highly durable photostabilizers. nih.govmdpi.com
Polymer Chemistry and Functional Materials
The 1,3,5-triazine ring is a valuable building block in polymer chemistry due to its rigid, planar structure and the ability to introduce multiple functional groups. By attaching reactive sites to the triazine core, it can be used as a monomer or a cross-linking agent to create complex polymer architectures with tailored properties.
The trifunctional nature of the triazine core makes it an ideal candidate for constructing hyperbranched polymers. These are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. researchgate.net For example, new hyperbranched polymers have been synthesized through the polycycloaddition of an AB2 monomer, 2-azido-4,6-bis(propynyloxy)- rsc.orgsarex.comnih.gov-triazine, resulting in polymers containing conjugated triazine and triazole cycles. researchgate.net Similarly, triazine-based conjugated microporous polymers have been constructed via Friedel–Crafts polymerization reactions between 2,4,6-trichloro-1,3,5-triazine and various triphenylamine (B166846) derivatives. rsc.org
Well-defined hyperbranched polymers have also been prepared using one-pot Mannich condensations involving building blocks that form benzoxazine (B1645224) and triphenylamine units, demonstrating the versatility of incorporating different functionalities. rsc.org The ability to control the degree of branching in these polymers allows for the fine-tuning of their thermal and photophysical properties. rsc.org The rigid triazine unit can be incorporated into these architectures to enhance thermal stability and influence the electronic properties of the final material.
The unique photophysical and electronic properties of polymers containing triazine units suggest their potential use in advanced applications, including optoelectronic devices and data storage. rsc.org Materials used for data storage often rely on their ability to switch between two stable states upon an external stimulus, such as light.
The photophysical characteristics of triazine-based polymers, such as their absorption and emission spectra, can be tuned by modifying the chemical structure. For instance, in certain hyperbranched polymers, increasing the number of triphenylamine units linked through a triazine-based structure leads to shifts in the UV-Vis absorption and photoluminescence emission spectra. rsc.org This indicates a change in the effective conjugation length and electronic properties of the polymer. rsc.org This tunability is a key requirement for materials in optoelectronic applications. While direct application in data storage is still an area of research, the inherent properties of these functional polymers, such as their defined architecture and responsive photophysics, make them promising candidates for future memory and storage technologies.
Liquid Crystalline Materials Design
Extensive literature searches did not yield specific research findings on the application of this compound in the design of liquid crystalline materials. While the broader class of 1,3,5-triazine derivatives has been a subject of interest in the field of liquid crystals, no detailed studies, data tables, or research findings concerning the mesomorphic properties of this compound could be identified.
The design of liquid crystalline materials often involves the strategic incorporation of rigid core structures, such as the 1,3,5-triazine ring, appended with flexible peripheral substituents. The molecular geometry and intermolecular interactions of these compounds determine their ability to form mesophases. Generally, molecules that exhibit liquid crystalline behavior possess a degree of structural anisotropy, such as a rod-like or disc-like shape.
Research in the area of triazine-based liquid crystals has also explored the synthesis of star-shaped macromolecules, where a central triazine core is linked to multiple mesogenic (liquid crystal-forming) units. nih.gov These complex architectures can self-assemble into various liquid crystalline phases.
However, it is important to reiterate that no specific studies were found that investigate or report the liquid crystalline behavior of this compound itself, either as a pure compound or as a component in a liquid crystalline mixture. Therefore, no data tables on its phase transitions or detailed research findings on its role in liquid crystalline materials design can be provided.
Role in Advanced Organic Synthesis and Reagent Chemistry
Potential as an O-Benzylating Reagent (drawing analogy from 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT))
The compound 2,4,6-Tris(benzyloxy)-1,3,5-triazine, commonly known as TriBOT, has been established as a novel and efficient acid-catalyzed O-benzylating reagent. organic-chemistry.org It serves as a stable, crystalline, and non-hygroscopic alternative to traditional reagents like benzyl (B1604629) 2,2,2-trichloroacetimidate (BTCAI). organic-chemistry.org TriBOT's utility stems from its ability to smoothly benzylate a wide array of alcohols in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgresearchgate.net
The reaction mechanism involves the protonation of one of the triazine nitrogen atoms, which facilitates the departure of a benzyloxy group to form a benzyl cation. organic-chemistry.orgacs.org This cation is then trapped by an alcohol nucleophile in an S(_N)1-type reaction to furnish the corresponding benzyl ether. organic-chemistry.orgresearchgate.net One of the key advantages of TriBOT is its high atom economy; a single molecule of TriBOT can deliver up to three benzyl groups. organic-chemistry.org Furthermore, the byproduct, 2,4-dihydroxy-6-benzyloxy-1,3,5-triazine (or cyanuric acid derivatives), is easily removed, simplifying product purification. organic-chemistry.org
By analogy, 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine is expected to exhibit similar behavior as an O-benzylating reagent. It possesses two benzyloxy groups that can be activated under acidic conditions to serve as benzyl cation donors. The presence of the chemically robust phenyl group at the 6-position, replacing one benzyloxy group, would reduce the atom economy for benzylation from three to two equivalents per molecule compared to TriBOT. However, this structural modification could also subtly influence the reagent's reactivity, solubility, and steric profile, potentially offering a different spectrum of selectivity or reaction kinetics. The core triazine structure, essential for activating the benzyloxy leaving groups, remains intact, suggesting that this compound holds significant promise as a valuable reagent for the benzylation of alcohols and carboxylic acids. researchgate.net
| Feature | 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) | This compound (Predicted) |
|---|---|---|
| Function | Acid-catalyzed O-benzylating reagent organic-chemistry.org | Potential acid-catalyzed O-benzylating reagent |
| Benzylating Equivalents | 3 | 2 |
| Activation | Catalytic acid (e.g., TfOH) researchgate.net | Catalytic acid (e.g., TfOH) |
| Key Advantages | Stable, crystalline, high atom economy, non-hygroscopic organic-chemistry.org | Expected to be a stable solid; phenyl group may modify solubility and reactivity |
Utilization as a Core Scaffold in Combinatorial Chemistry Libraries
The 1,3,5-triazine (B166579) ring is a privileged scaffold in medicinal chemistry and materials science due to its planar structure, metabolic stability, and the ability to be functionalized at three distinct positions (C2, C4, and C6). researchgate.netnih.govnih.gov This synthetic versatility makes it an ideal core for the construction of combinatorial libraries aimed at drug discovery and other applications. mdpi.commdpi.com The stepwise nucleophilic substitution of chlorine atoms on the precursor, cyanuric chloride, allows for the controlled and regioselective introduction of various substituents. mdpi.comsemanticscholar.org
This compound represents an advanced intermediate that can be used as a core scaffold for generating focused chemical libraries. The molecule has three distinct points of potential diversification:
The Phenyl Group: This group can be pre-functionalized with various substituents before its installation on the triazine core, providing a fixed point of diversity.
The Benzyloxy Groups: These two groups can be removed via hydrogenolysis to unmask hydroxyl functionalities. The resulting 2,4-dihydroxy-6-phenyl-1,3,5-triazine can then be subjected to a range of reactions, such as etherification or esterification, to introduce new molecular fragments.
Aromatic Rings: The phenyl and benzyl rings can undergo electrophilic aromatic substitution to introduce further diversity, although this would require careful control of reaction conditions to ensure selectivity.
By leveraging these modification points, a library of compounds with diverse chemical and physical properties can be systematically synthesized. The rigid triazine core serves to orient the substituents in a well-defined three-dimensional space, which is advantageous for structure-activity relationship (SAR) studies in drug development. nih.gov
| Position on Scaffold | Modification Strategy | Potential New Functional Groups |
|---|---|---|
| C6-Phenyl Ring | Use of substituted phenyl precursors | -NO₂, -NH₂, -OH, -Alkyl, -Halogen |
| C2, C4-Benzyloxy Groups | Debenzylation followed by functionalization | -OH, -OAlkyl, -OAryl, -O(CO)R |
Applications in Selective Functional Group Transformations and Protection Strategies
Building on its potential as an O-benzylating reagent, this compound is a prime candidate for selective functional group protection strategies. The benzyl ether is one of the most common protecting groups for alcohols due to its stability across a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis. The acid-catalyzed nature of the benzylation reaction with triazine-based reagents offers chemoselectivity for alcohols over other functional groups that might be sensitive to basic or oxidative/reductive conditions. organic-chemistry.org
The development of TriBOT has demonstrated that triazine-based reagents can tolerate both acid-sensitive and alkali-labile substrates, showcasing a broad functional group compatibility. organic-chemistry.org This allows for the selective protection of hydroxyl groups in complex molecules containing, for example, esters or certain silyl (B83357) ethers. The reaction with this compound would be expected to proceed under similarly mild, acidic conditions, making it a valuable tool for multi-step organic synthesis.
Furthermore, the triazine core itself can be a platform for selective transformations. While the benzyloxy groups are less reactive as leaving groups than halogens, their substitution with other nucleophiles could be possible under more forcing conditions. More synthetically valuable, however, is the stepwise synthesis starting from cyanuric chloride, where one chloride is replaced by a phenyl group and the other two by benzyloxy groups. This controlled synthesis allows for the creation of asymmetrically substituted triazines, where each position is tailored for a specific role in a larger synthetic strategy.
Supramolecular Chemistry and Crystal Engineering of 2,4 Bis Benzyloxy 6 Phenyl 1,3,5 Triazine and Analogs
Formation of Hydrogen-Bonded Assemblies and Networks
The nitrogen atoms of the 1,3,5-triazine (B166579) ring are effective hydrogen bond acceptors, a fundamental property that drives the formation of predictable supramolecular structures. chim.it While 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine itself lacks strong hydrogen bond donor groups, its triazine core readily participates in hydrogen bonding with suitable donor molecules. The assembly of related triazine derivatives, particularly those bearing amino groups, provides significant insight into the potential interactions.
Co-crystallization Studies and Supramolecular Synthons
Co-crystallization is a powerful crystal engineering strategy used to modify the physicochemical properties of solid materials. taylorfrancis.comnih.gov This technique relies on the programmed assembly of two or more different molecules into a single crystal lattice through consistent and reliable non-covalent interactions, known as supramolecular synthons. taylorfrancis.com For 1,3,5-triazine derivatives, co-crystallization with carboxylic acids is a well-established method for creating highly ordered structures. researchgate.net
Studies on the analog 2,4-diamino-6-phenyl-1,3,5-triazine have shown that it readily forms co-crystals with various dicarboxylic acids. researchgate.net The primary interaction guiding this assembly is the supramolecular heterosynthon formed between the triazine's amino and ring nitrogen atoms and the acid's carboxyl group. This interaction typically results in a robust, cyclic R²₂(8) motif via complementary O—H⋯N and N—H⋯O hydrogen bonds. researchgate.netresearchgate.net
| Synthon Type | Interacting Groups | Typical Motif | Relevance to Target Compound |
| Homosynthon | Amine-Triazine + Amine-Triazine | R²₂(8) | Observed in amino-analogs like 2,4-diamino-6-phenyl-1,3,5-triazine. researchgate.net |
| Heterosynthon | Carboxylic Acid + Amino-Triazine | R²₂(8) | A robust and common synthon in co-crystals of amino-triazines and carboxylic acids. researchgate.net |
| Heterosynthon | Carboxylic Acid + Triazine Nitrogen | O—H⋯N | The most probable primary interaction in co-crystals of this compound with acid co-formers. |
| Weak Interactions | Phenyl C-H + Triazine N/Oxygen | C—H⋯N / C—H⋯O | Secondary interactions that contribute to the stability and packing of the crystal lattice. researchgate.net |
Engineering of Solid-State Structures with Tunable Properties
The field of crystal engineering aims to design solid-state structures with predictable and tunable properties, such as photoluminescence, thermal stability, and liquid crystallinity. researchgate.netekb.eg The 1,3,5-triazine core is a common component in materials designed for optical applications due to its electronic properties and rigid structure. rsc.orgnih.gov By altering the substituents on the triazine ring, it is possible to modulate the molecule's excited state and influence its solid-state packing, thereby tuning its fluorescence or phosphorescence characteristics. rsc.orgrsc.org
For example, introducing carbazole (B46965) derivatives into the ortho-positions of a 2,4,6-triphenyl-1,3,5-triazine (B147588) framework can induce thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP) in the solid state. rsc.org The specific arrangement of the molecules in the crystal lattice, governed by non-covalent interactions, dictates the photophysical properties.
In the case of this compound, the benzyloxy and phenyl groups provide significant scope for engineering. These aromatic substituents can engage in π-π stacking interactions, which are highly sensitive to molecular arrangement and strongly influence luminescence. researchgate.net Modifying these peripheral groups—for instance, by introducing electron-donating or electron-withdrawing groups on the phenyl rings—could systematically alter the compound's electronic structure and, consequently, its solid-state emission properties. nih.govnih.gov Furthermore, the conformational flexibility of the benzyloxy groups allows for the formation of different crystalline polymorphs, each potentially exhibiting distinct physical properties. This provides a pathway to materials with switchable or stimuli-responsive behavior based on the controlled arrangement of molecules in the crystal.
Complexation with Metal Ions and Coordination Chemistry (general triazine relevance)
The nitrogen-rich 1,3,5-triazine ring is an excellent ligand for coordinating with a wide variety of metal ions. researchgate.nettandfonline.com The lone pairs of electrons on the nitrogen atoms can act as donor sites, making triazine derivatives versatile building blocks for the synthesis of coordination polymers, metal-organic frameworks (MOFs), and discrete metallosupramolecular assemblies. researchgate.netresearchgate.net The coordination chemistry of triazines is extensive, with ligands ranging from simple substituted triazines to large, multi-directional dendritic structures designed to create complex architectures. tandfonline.comresearchgate.net
Triazine-based ligands can coordinate to metal centers in several ways. When substituted with chelating groups like pyridyl or pyrazolyl arms, they can act as tridentate "pincer" ligands, forming stable complexes. researchgate.netmdpi.com The triazine ring itself can also coordinate directly to a metal ion through one of its nitrogen atoms. tandfonline.com The resulting metal complexes have found applications in catalysis, magnetism, and as luminescent materials. researchgate.netresearchgate.netrsc.org
| Metal Ion Example | Ligand Type | Resulting Structure | Reference |
| Co(II) | 2,4-bis-(2-diphenylmethylene)-hydrazinyl-6-piperidin-1-yl-1,3,5-triazine | Distorted octahedral complex | tandfonline.com |
| Cu(II) | 1,3,5-triazine and 2,2′-dipyridylamine-based ligand | 1D ladder coordination polymer | researchgate.net |
| Ni(II) | 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine | 1D coordination polymer | mdpi.com |
| Ru(II) | 2,4,6-tri(pyridyl)-1,3,5-triazine | Hexanuclear metallo-prisms | researchgate.netscilit.com |
Structure Property Relationships and Derivatization Strategies
The Interplay of Substituents: Influence on Electronic and Steric Environment
The electronic and steric characteristics of 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine are intrinsically governed by the nature of its substituents. The 1,3,5-triazine (B166579) ring is inherently electron-deficient, a characteristic that is further modulated by the attached phenyl and benzyloxy groups.
The phenyl group, a simple aromatic substituent, engages in π-π stacking interactions, which can influence the supramolecular assembly and, consequently, the bulk material properties. nih.gov The electronic nature of the triazine core can be tuned by the introduction of various substituents on the peripheral phenyl rings. arxiv.org
Studies on related substituted triazines have shown that the nature of the aryl substituents significantly influences the morphological, thermal, and photophysical properties of the resulting materials. For instance, the linkage position of peripheral aryl moieties to the triazine core can limit the effective extension of π-conjugation, leading to high triplet energies, a desirable property for host materials in phosphorescent organic light-emitting diodes (PhOLEDs).
Designing for Performance: Tailoring Optoelectronic and Materials Properties
The rational design of derivatives of this compound is a key strategy for developing materials with specific and enhanced optoelectronic and materials properties. By strategically modifying the core structure, researchers can fine-tune properties such as fluorescence, charge transport characteristics, thermal stability, and solubility.
The modular nature of triazine chemistry allows for the systematic modification of its substituents. A common precursor for such derivatization is 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869), which allows for the sequential introduction of different nucleophiles. ossila.com This synthetic versatility is crucial for creating a library of compounds with varied functionalities.
For instance, the introduction of electron-donating or electron-withdrawing groups on the peripheral phenyl ring can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission wavelengths of the molecule, allowing for the tuning of its color as an emitter in OLEDs. The introduction of specific functional groups can also promote thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient light emission.
The following table illustrates how different substituents on a triazine core can influence key optoelectronic properties, based on findings from related triazine derivatives.
| Derivative Type | Substituent Effect | Impact on Optoelectronic Properties |
| Electron-Donating Groups on Phenyl Ring | Increases HOMO energy level | Red-shift in emission, improved hole injection/transport |
| Electron-Withdrawing Groups on Phenyl Ring | Decreases LUMO energy level | Blue-shift in emission, improved electron injection/transport |
| Bulky Substituents on Benzyloxy Group | Increased steric hindrance | Reduced aggregation-caused quenching, improved solubility |
| Extended π-Conjugated Systems | Delocalized electronic states | Enhanced charge mobility, red-shifted absorption/emission |
Expanding the Toolkit: Strategies for Further Functionalization
The peripheral moieties of this compound, namely the phenyl and benzyloxy groups, offer multiple avenues for further functionalization to introduce new properties or to fine-tune existing ones.
Functionalization of the Phenyl Ring: The phenyl group can be subjected to various electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce a wide range of functional groups. These groups can then serve as handles for further chemical transformations. For example, a nitro group can be reduced to an amine, which can then be used to attach other molecular fragments through amide bond formation. Suzuki and other cross-coupling reactions are also powerful tools for attaching new aryl or vinyl groups to the phenyl ring, thereby extending the π-conjugated system of the molecule. researchgate.net
Modification of the Benzyloxy Groups: The benzyloxy groups also present opportunities for modification. The benzyl (B1604629) C-H bonds are susceptible to radical halogenation, which could be a starting point for introducing other functionalities. Alternatively, the ether linkage can be cleaved under specific conditions to yield the corresponding dihydroxy-phenyl-triazine, which can then be re-alkylated with different groups to modulate solubility and steric properties. It is also conceivable to introduce substituents on the phenyl rings of the benzyloxy groups themselves, prior to their attachment to the triazine core. This would allow for a more distant modification of the electronic environment around the central triazine.
The synthesis of various substituted s-triazines often starts from cyanuric chloride, where the chlorine atoms are sequentially replaced by different nucleophiles under controlled temperature conditions. nih.gov This step-wise approach allows for the creation of asymmetric triazine derivatives with tailored functionalities.
By employing these derivatization strategies, a vast chemical space can be explored, leading to the discovery of novel materials based on the this compound scaffold with properties optimized for a wide range of applications in materials science.
Conclusion and Future Research Directions
Synthesis and Advanced Characterization of 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine
The synthesis of asymmetrically substituted 1,3,5-triazines like this compound is a multi-step process that typically originates from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process leverages the differential reactivity of the chlorine atoms on the triazine ring, which can be substituted sequentially by controlling the reaction temperature. mdpi.com
A plausible synthetic route involves a step-wise nucleophilic substitution. First, cyanuric chloride is reacted with two equivalents of benzyl (B1604629) alcohol in the presence of a base to form the intermediate, 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine (B1377057). medchemexpress.com The first substitution generally occurs at a low temperature (around 0 °C), with the second requiring room temperature. mdpi.com The final phenyl group is then introduced by substituting the remaining chlorine atom. This can be achieved through a Friedel-Crafts reaction with benzene (B151609) or a Suzuki coupling reaction with phenylboronic acid, a common method for forming carbon-carbon bonds on the triazine core.
Alternative strategies might involve starting with 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869), a commercially available building block, and subsequently reacting it with benzyl alcohol to yield the final product. ossila.com
Table 1: Illustrative Synthetic Pathway Conditions
| Step | Reactants | Typical Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Cyanuric Chloride, Benzyl Alcohol (2 eq.) | Base (e.g., NaH, Et3N), THF solvent, Stepwise temperature increase (0 °C to RT) | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine |
| 2 | Intermediate from Step 1, Phenylboronic Acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Toluene/Water solvent, Heat | This compound |
Advanced characterization is crucial to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the phenyl and benzyloxy groups. The chemical shifts and splitting patterns of the aromatic protons and the methylene (B1212753) protons of the benzyl groups would be indicative of the final structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, confirming the elemental composition C₂₇H₂₁N₃O₂.
Infrared (IR) Spectroscopy: IR analysis would identify characteristic absorption bands for the triazine ring (around 1500-1600 cm⁻¹ and 800 cm⁻¹) and the C-O-C ether linkages of the benzyloxy groups.
Elemental Analysis: This technique would determine the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula.
Emerging Opportunities in Triazine-Based Materials Science and Synthetic Methodologies
The 1,3,5-triazine (B166579) core is a versatile scaffold for creating functional materials due to its planar structure, thermal stability, and tunable electronic properties. semanticscholar.org The specific substituents—two benzyloxy groups and one phenyl group—on this compound suggest several emerging opportunities.
Regarding synthetic methodologies , there is a continuous drive to develop more efficient and sustainable methods for synthesizing substituted triazines. mdpi.com Recent advancements include the use of microwave-assisted synthesis and sonochemical methods, which have been shown to significantly shorten reaction times and improve yields compared to conventional heating. mdpi.com The development of one-pot syntheses for asymmetrically substituted triazines, potentially using novel catalytic systems, remains a significant goal to streamline production and reduce waste.
Prospective Research Avenues for Next-Generation Functional Materials and Catalytic Systems
Looking ahead, this compound can be envisioned as a key building block (synthon) for more complex, next-generation materials.
Covalent Organic Frameworks (COFs): By functionalizing the phenyl or benzyl rings with reactive groups (e.g., amines, aldehydes, or boronic acids), this triazine derivative could be used as a triangular node in the construction of 2D or 3D COFs. rsc.org These porous crystalline polymers have potential applications in gas storage, separation, and heterogeneous catalysis. The inherent properties of the triazine core would impart thermal stability and chemical resistance to the resulting framework.
Dendrimers and Macromolecules: The triazine ring can act as a central core for the synthesis of dendrimers. The benzyloxy and phenyl groups provide points for further chemical modification to build successive generations of dendritic structures. Such macromolecules are being explored for applications in drug delivery and as nanoscale reactors.
Catalytic Systems: Triazine derivatives can be functionalized to act as ligands for metal catalysts. rsc.org For instance, the nitrogen atoms of the triazine ring and potentially introduced functional groups on the peripheral aromatic rings could coordinate with metal ions. Anchoring such a complex to a solid support, like silica, could create a recyclable, heterogeneous catalyst for various organic transformations, such as hydrogenation or cross-coupling reactions. rsc.org
Challenges and Outlook in the Academic Research of Substituted 1,3,5-Triazines
Despite their vast potential, the academic and industrial exploration of substituted 1,3,5-triazines faces several challenges.
Challenges:
Selectivity: Achieving regioselective synthesis of asymmetrically substituted triazines (with three different substituents) can be complex. It requires careful control over reaction conditions to manage the stepwise substitution of cyanuric chloride, and purification of the desired product from a mixture of isomers can be difficult. semanticscholar.org
Harsh Reaction Conditions: Many traditional synthetic routes, such as Friedel-Crafts reactions, require harsh conditions and the use of stoichiometric amounts of Lewis acids, which can lead to environmental concerns and limit the scope of compatible functional groups. googleapis.com
Solubility: Many poly-substituted triazines, especially those with multiple aromatic groups, suffer from poor solubility, which can complicate their synthesis, purification, and processing for materials applications.
Outlook: The future of substituted 1,3,5-triazine research is bright, with a focus on overcoming these challenges. The outlook is centered on:
Green Chemistry: The development of more environmentally benign synthetic protocols is a key priority. This includes the use of greener solvents, catalyst-based reactions (instead of stoichiometric reagents), and energy-efficient methods like microwave or flow chemistry. mdpi.comgoogle.com
Novel Architectures: There is growing interest in using triazines as building blocks for complex supramolecular structures and advanced materials like COFs and functional polymers. rsc.orgresearchgate.net The ability to precisely tailor the substituents on the triazine core allows for fine-tuning of the material's properties for specific applications.
Biological Applications: While this article focuses on materials science, it is worth noting that the 1,3,5-triazine scaffold is prominent in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.gov Future research will likely continue to explore new triazine-based compounds for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution on a triazine core. For example, starting with 2,4-dichloro-6-phenyl-1,3,5-triazine, benzyloxy groups can be introduced via reaction with benzyl alcohol in the presence of a base (e.g., NaH or K₂CO₃) under reflux in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Key parameters include:
- Temperature : Reflux (~80–110°C) ensures sufficient activation energy for substitution.
- Stoichiometry : A 2.2–2.5 molar excess of benzyl alcohol relative to chloride groups ensures complete substitution while minimizing side products.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can isolate the product. Yield improvements may require iterative adjustments to solvent polarity and reaction time .
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR should confirm benzyloxy proton environments (δ ~4.8–5.2 ppm for OCH₂Ph) and aromatic protons.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95%).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (expected [M+H]⁺ ~429.16 g/mol).
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities if crystalline samples are obtainable .
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation.
- Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify decomposition pathways (e.g., benzyloxy group cleavage via TLC or HPLC monitoring) .
Advanced Research Questions
Q. How do electronic effects of the benzyloxy and phenyl substituents influence the compound’s reactivity in further functionalization?
Methodological Answer:
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, revealing nucleophilic/electrophilic sites. For instance, the triazine ring’s electron-deficient nature is moderated by benzyloxy groups’ electron-donating effects, affecting regioselectivity in cross-coupling reactions.
- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids to test predicted reactivity patterns. Monitor outcomes via LC-MS and compare with computational predictions .
Q. What strategies resolve contradictions in reported spectroscopic data for triazine derivatives?
Methodological Answer:
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, Reaxys) to identify outliers.
- Isomer Discrimination : Use 2D NMR (COSY, NOESY) to distinguish between positional isomers (e.g., 2,4- vs. 2,6-substitution patterns).
- Reproducibility : Synthesize the compound under standardized conditions and compare results with literature. Document solvent, temperature, and instrument calibration details .
Q. How can researchers design experiments to probe the compound’s potential as a ligand in coordination chemistry?
Methodological Answer:
- Ligand Screening : Titrate the compound with metal salts (e.g., PdCl₂, CuI) in DCM/MeOH and monitor complex formation via UV-Vis spectroscopy (shift in λmax) or cyclic voltammetry.
- Stoichiometry Determination : Job’s plot analysis or ESI-MS can identify metal-to-ligand ratios.
- Catalytic Testing : Evaluate catalytic efficiency in model reactions (e.g., Heck coupling) compared to established ligands like triphenylphosphine .
Q. What methodologies assess the compound’s biological activity, and how can false positives be mitigated?
Methodological Answer:
- Assay Design :
- Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria with proper controls (e.g., DMSO solvent blanks).
- Cytotoxicity : MTT or resazurin assays on human cell lines (e.g., HEK293) to differentiate selective toxicity.
- False-Positive Controls : Include redox-sensitive controls (e.g., N-acetylcysteine) to rule out thiol reactivity artifacts. Validate hits via orthogonal assays (e.g., time-kill kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
